1-Bromo-1-propene
Overview
Description
1-Bromo-1-propene, also known as 1-Propenyl bromide, is an organic compound with the linear formula CH3CH=CHBr . It exists in both cis and trans forms . It is an aliphatic olefin .
Synthesis Analysis
1-Bromo-1-propene can be synthesized by treating it with n-BuLi, which generates the propynyllithium anion in situ. This anion can then undergo nucleophilic addition reactions . It has been used in the synthesis of organic reagents such as methyl but-2-ynoate and 1-iodopropyne .Molecular Structure Analysis
The molecular structure of 1-Bromo-1-propene consists of three carbon atoms, five hydrogen atoms, and one bromine atom .Chemical Reactions Analysis
1-Bromo-1-propene reacts with n-BuLi to generate the propynyllithium anion in situ, which can then undergo nucleophilic addition reactions . It has been used in the synthesis of organic reagents such as methyl but-2-ynoate and 1-iodopropyne .Physical And Chemical Properties Analysis
1-Bromo-1-propene is a liquid at room temperature with a boiling point of 58-63°C and a melting point of -116°C. It has a density of 1.413 g/mL at 25°C .Scientific Research Applications
Application 1: Synthesis of Organic Reagents
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-1-propene is used in the synthesis of organic reagents such as methyl but-2-ynoate .
Application 2: Preparation of Intermediates in Total Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-1-propene is used in the preparation of intermediates in the total synthesis of (+)-aphanamol I and skyllamycins A-C .
Application 3: Generation of Propynyllithium Anion
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-1-propene, upon n-BuLi treatment, generates the propynyllithium anion, in situ, which later undergoes nucleophilic addition reactions .
Application 4: Synthesis of 1-Iodopropyne
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-1-propene is used in the synthesis of 1-iodopropyne .
Application 5: Synthesis of Allylated Pyrazoles
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-1-propene is used in the synthesis of allylated pyrazoles .
Application 6: Synthesis of Aryl Alkynyl Sulfides
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-1-propene is used in the synthesis of aryl alkynyl sulfides .
Application 7: Synthesis of Allenamides
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-1-propene is used in the synthesis of allenamides .
Application 8: Generation of Propynyllithium Anion for Nucleophilic Addition Reactions
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-1-propene, upon n-BuLi treatment, generates the propynyllithium anion, in situ, which later undergoes nucleophilic addition reactions .
Application 9: Thermophysical Property Data Generation
Safety And Hazards
1-Bromo-1-propene is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .
Relevant Papers 1-Bromo-1-propene has been mentioned in several papers. For instance, it has been used in the total synthesis of (+)-aphanamol I . It has also been used in the synthesis of 1-iodopropyne .
properties
IUPAC Name |
1-bromoprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDMQVWOWCVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
Record name | 1-Bromo-1-propene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10044 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Bromopropene | |
CAS RN |
590-14-7 | |
Record name | 1-Bromo-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-bromopropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.